REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:4]=1[NH2:5].[N:12]([O-])=O.[Na+]>O>[ClH:1].[C:3]1([CH3:2])[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:4]=1[NH:5][NH2:12] |f:2.3,5.6|
|
Name
|
|
Quantity
|
0.455 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.125 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC(=C1)C)C
|
Name
|
aq. solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
to facilitate stirring again
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3.0 L, 3-neck round bottom flask equipped with a mechanical stirrer and an addition funnel
|
Type
|
CUSTOM
|
Details
|
during this time a white precipitate formed
|
Type
|
ADDITION
|
Details
|
was added dropwise over 30-45 minutes
|
Duration
|
37.5 (± 7.5) min
|
Type
|
CUSTOM
|
Details
|
had formed which sometimes caused seizure of the mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before filtering through a fine porosity glass fritted buchner funnel
|
Type
|
WASH
|
Details
|
the collected orange solid washed with brine and diethyl ether
|
Type
|
ADDITION
|
Details
|
This orange solid was added to a 2-L
|
Type
|
ADDITION
|
Details
|
round-bottom charged with 10 M NaOH(aq) (1.0 L) and diethyl ether (0.700 L)
|
Type
|
TEMPERATURE
|
Details
|
cooled to −5° C
|
Type
|
DISSOLUTION
|
Details
|
Once nearly all of the solid had dissolved (ca. 1 h)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with diethyl ether (2×0.400 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered into a flame-dried 2.0 L round-bottom flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with 4 M HCl in 1,4-dioxane (0.125 L)
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from 200 proof EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=C(C(=CC(=C1)C)C)NN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.27 mol | |
AMOUNT: MASS | 50 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |